4-溴-3-乙基-1-甲基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

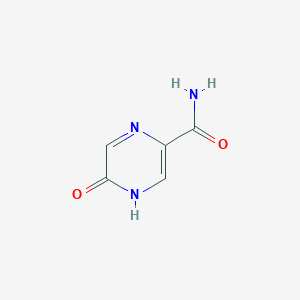

The compound 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. Although the specific compound is not directly synthesized or analyzed in the provided papers, related pyrazole compounds and their synthesis methods, structural characterizations, and potential applications are discussed.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of catalysts. For instance, indium bromide was used as a catalyst in the ultrasound-assisted, regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates, highlighting the importance of catalysts in the synthesis of pyrazole compounds . Similarly, the synthesis of various pyrazole derivatives, such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, involves multiple steps including esterification, bromination, dehydrogenation, and hydrolysis . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for determining the molecular geometry, confirming the regiochemistry of the synthesized compounds, and understanding the electronic properties through HOMO-LUMO analysis.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, bromination, and esterification, as demonstrated in the synthesis of related compounds . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the electron density and steric hindrance, thereby influencing the course of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is stabilized by hydrogen bonds, which can affect the compound's solubility and melting point . Additionally, the small energy gap between the frontier molecular orbitals of this compound suggests potential nonlinear optical activity, which is an important physical property for materials science applications .

科学研究应用

结构和光谱研究

研究重点是吡唑衍生物的结构、光谱和理论研究,了解其化学性质和在材料科学中的应用。例如,对生物学上重要的吡唑衍生物进行的实验和理论研究相结合,揭示了它们的结构构型和电子性质,这对于设计具有特定功能的材料至关重要 (Viveka et al., 2016).

合成和化学反应性

吡唑衍生物是合成复杂有机化合物的重要中间体。它们在各种化学反应中充当前体,包括Pd催化的交叉偶联反应,以合成在制药和农用化学品中具有潜在应用的缩合吡唑 (Arbačiauskienė et al., 2011)。此外,3-溴吡唑衍生物的合成突出了它们作为制造新型杀虫剂的重要中间体的作用 (Niu Wen-bo, 2011).

配位化学和金属有机骨架(MOF)

由吡唑羧酸衍生的半刚性双(吡唑)配体已被用于构建配位聚合物和MOF。这些结构表现出多样化的结构和功能,包括手性和发光,这对于催化、分子识别和光电材料的应用很有意义 (Cheng et al., 2017).

电合成

电合成技术已应用于吡唑衍生物,展示了它们在溴代吡唑的有效且环保的合成中的用途。这些衍生物在各种化学合成中很有价值,证明了吡唑化合物在有机化学中的多功能性 (Lyalin et al., 2010).

未来方向

The future directions for research and development of “4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on developing new synthesis methods and investigating their mechanisms of action.

属性

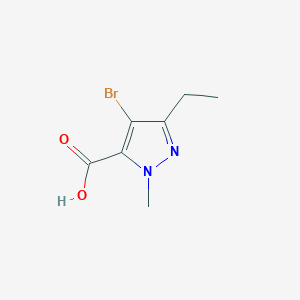

IUPAC Name |

4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRWNRZQORQRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564101 |

Source

|

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

128537-48-4 |

Source

|

| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)